molecular formula C18H13F2NO3 B2931702 METHYL 6-FLUORO-4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1358417-49-8

METHYL 6-FLUORO-4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2931702
CAS No.: 1358417-49-8
M. Wt: 329.303
InChI Key: IQHUEFCYUKBVND-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of fluorine atoms and a methoxy group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: The carboxylic acid group is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and methoxy group enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: Similar in structure but lacks the quinoline core.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole core instead of quinoline.

Uniqueness

Methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate is unique due to the presence of both fluorine atoms and a methoxy group on the quinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(13-8-12(19)6-7-15(13)21-16)24-10-11-4-2-3-5-14(11)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHUEFCYUKBVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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